molecular formula C14H14ClNO B3033020 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 714278-09-8

1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B3033020
CAS No.: 714278-09-8
M. Wt: 247.72 g/mol
InChI Key: AFKUUBLZHRTPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 714278-09-8) is a pyrrole-derived compound featuring a 3-chloro-4-methylphenyl group at position 1, methyl groups at positions 2 and 5, and a carbaldehyde functional group at position 3 of the pyrrole ring. Its molecular formula is C₁₄H₁₄ClNO, with a molecular weight of 247.72 g/mol and a calculated logP value of 3.87, indicating moderate lipophilicity .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-4-5-13(7-14(9)15)16-10(2)6-12(8-17)11(16)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKUUBLZHRTPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359594
Record name 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714278-09-8
Record name 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination and Cyclization of Propionaldehyde Derivatives

A foundational method involves bromination of propionaldehyde followed by cyclization with ethyl acetoacetate. As described in patent CN103265468A, propionaldehyde undergoes bromination at 0–50°C in non-protonic solvents (e.g., dichloromethane) to yield 2-bromopropanal. Subsequent cyclization with ethyl acetoacetate and ammonia water forms the pyrrole core. This step achieves a 100% conversion rate under controlled conditions (15°C, 4 hours).

Reaction Conditions:

Step Reactants Solvent Temperature Time Yield
Bromination Propionaldehyde, Br₂ CH₂Cl₂ 0–50°C 4 h 100%
Cyclization 2-Bromopropanal, Ethyl acetoacetate, NH₃ CH₂Cl₂ 0–50°C 10–14 h 85–90%

N-Alkylation for Substitution at the Pyrrole Nitrogen

N-Alkylation introduces the 3-chloro-4-methylphenyl group at the pyrrole’s nitrogen. A protocol from CSIC researchers involves reacting 1H-pyrrole-3-carboxylic acid derivatives with 4-methylbenzyl chloride in the presence of sodium hydride. For the target compound, 3-chloro-4-methylbenzyl chloride is used instead, followed by saponification to yield the carboxylic acid intermediate.

Critical Parameters:

  • Base: Sodium hydride (60% in mineral oil)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: Room temperature (20–25°C)
  • Yield: 70–75% after purification

Formylation at the Pyrrole-3-Position

Direct Formylation Using Vilsmeier-Haack Reagent

The aldehyde group is introduced via Vilsmeier-Haack formylation. A study in Biointerface Research in Applied Chemistry details the reaction of 5-chloro-1H-pyrrole-3-carboxylate with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. This method achieves selective formylation at the 3-position with minimal side products.

Optimized Protocol:

  • Dissolve 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole (1 equiv) in anhydrous DMF.
  • Add POCl₃ (1.2 equiv) dropwise at 0°C.
  • Stir at 25°C for 6 hours.
  • Quench with ice water and extract with dichloromethane.
  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 8:2).
    Yield: 65–70%

Van Leusen Reaction for Oxazole-Mediated Formylation

An alternative approach uses van Leusen’s reaction with toluenesulfonylmethyl isocyanide (TosMIC). Ethyl 5-chloro-4-formylpyrrole-3-carboxylate reacts with TosMIC under basic conditions (K₂CO₃) to form an oxazole intermediate, which is hydrolyzed to the aldehyde.

Advantages:

  • Avoids harsh acidic conditions.
  • Compatible with thermally sensitive substrates.
    Yield: 60–65%

Purification and Analytical Characterization

Crystallization and Chromatography

Final purification often involves sequential crystallization and silica gel chromatography. The crude product is dissolved in dichloromethane, washed with brine, and crystallized at −20°C for 48 hours. High-purity (>98%) material is obtained after recrystallization from ethanol/water mixtures.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, CHO), 7.45–7.30 (m, 3H, Ar-H), 6.75 (s, 1H, pyrrole-H), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N pyrrole).
  • Mass Spec (ESI): m/z 247.72 [M+H]⁺, matching the molecular formula C₁₄H₁₄ClNO.

Challenges and Optimization Opportunities

Byproduct Formation During N-Alkylation

Competing O-alkylation can occur if reaction temperatures exceed 30°C. Solutions include:

  • Using bulky bases (e.g., potassium tert-butoxide) to favor N- over O-alkylation.
  • Lowering reaction temperatures to 0–10°C.

Improving Formylation Efficiency

The Vilsmeier-Haack method’s moderate yield (65–70%) stems from aldehyde oxidation. Adding antioxidants (e.g., BHT) or conducting reactions under inert atmosphere (N₂/Ar) may enhance yields.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Ammonia (NH₃) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that pyrrole derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde have shown efficacy against various cancer cell lines. A notable study demonstrated that pyrrole-based compounds can induce apoptosis in cancer cells through the activation of specific pathways .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research shows that derivatives with similar structures can inhibit bacterial growth effectively, suggesting potential use in developing new antibiotics .

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of pyrrole derivatives into polymer matrices has been explored for enhancing electrical conductivity and thermal stability. For example, blending 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with conductive polymers can yield materials suitable for electronic applications .
  • Dyes and Pigments :
    • Due to its chromophoric characteristics, this compound can be utilized in synthesizing dyes for textiles and coatings. The ability to modify its structure allows for tuning the color properties, making it versatile for various applications in the dye industry .

Organic Synthesis Applications

  • Building Block in Synthesis :
    • 1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as an important intermediate in organic synthesis. It can be used to synthesize more complex molecules through various reactions such as nucleophilic addition and cycloaddition reactions .
  • Functionalization Reactions :
    • The aldehyde functional group allows for further derivatization, enabling the formation of a variety of functionalized compounds that can be tailored for specific applications in pharmaceuticals or agrochemicals .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial EfficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic candidate.
Polymer BlendingEnhanced electrical conductivity when blended with polyaniline, indicating potential for use in electronic devices.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chloro and methyl substitutions on the phenyl ring may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Antitubercular Activity

In a study targeting Mycobacterium tuberculosis, derivatives such as 1-cyclohexyl and 1-(4-chlorobenzyl) analogues demonstrated moderate to potent activity, suggesting that:

  • Aliphatic substituents (e.g., cyclohexyl) may enhance target selectivity by reducing nonspecific binding .
  • Chlorinated aromatic groups (e.g., 4-chlorobenzyl) improve bioactivity, likely due to increased electrophilicity and interaction with bacterial enzymes .

The original compound (3-chloro-4-methylphenyl) shares this chlorinated aromatic motif, but its ortho-methyl group could introduce steric effects that modulate binding affinity.

Physicochemical Properties

  • Electron Effects : The chloro substituent in the original compound and the 4-chlorobenzyl analogue introduces electron-withdrawing effects, which may stabilize charge-transfer interactions in biological systems.

Biological Activity

1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C₁₃H₁₄ClN and a molecular weight of 219.71 g/mol, is notable for its structural features that may contribute to its pharmacological properties.

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₄ClN
  • CAS Number : 944523-21-1
  • SMILES Notation : CC1=C(C=C(C=C1)N2C(=CC(=C2C)CC(=O)O)C)Cl

This structure includes a chloro-substituent and a methyl group on the aromatic ring, which are crucial for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has been limited, but available studies suggest several potential effects:

Anticancer Activity

Preliminary studies indicate that pyrrole derivatives, including 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, may exhibit anticancer properties. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A comparative analysis of related pyrrole compounds revealed that they can induce apoptosis in cancer cells, suggesting a mechanism through which this compound might exert anticancer effects.

CompoundCell LineIC50 (µM)Reference
Pyrrole Derivative AMCF70.01
Pyrrole Derivative BNCI-H4600.03
1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehydeTBDTBDTBD

Antimicrobial Activity

Pyrrole derivatives have also been studied for their antimicrobial properties. Compounds similar to 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde have demonstrated activity against various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Case Studies and Research Findings

Several studies have focused on the biological implications of pyrrole derivatives:

  • Antitumor Activity : A study highlighted the synthesis of various pyrrole derivatives and their evaluation against human cancer cell lines. Results indicated significant growth inhibition in several lines, suggesting that structural modifications could enhance their efficacy against tumors .
  • Mechanistic Insights : Research into the mechanisms by which pyrroles exert their biological effects has shown that they can interact with cellular targets involved in proliferation and apoptosis pathways. This interaction is crucial for developing new therapeutic agents targeting cancer and infectious diseases .
  • Pharmacokinetics : Understanding the pharmacokinetic properties of such compounds is essential for assessing their viability as therapeutic agents. Studies have suggested that modifications to the pyrrole structure can improve solubility and bioavailability, enhancing their therapeutic potential .

Q & A

Q. Basic Research Focus

  • ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Aromatic protons from the 3-chloro-4-methylphenyl group show splitting patterns dependent on substitution (e.g., meta-chloro substituents cause distinct coupling). Methyl groups on the pyrrole ring (2,5-dimethyl) resonate as singlets near δ 2.2–2.5 ppm .
  • FT-IR : The aldehyde C=O stretch appears at ~1680–1720 cm⁻¹. C-Cl and C-N stretches are observed at 600–800 cm⁻¹ and 1250–1350 cm⁻¹, respectively .

What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

Advanced Research Focus
Crystallization may be hindered by molecular flexibility or disorder in the chloro-methylphenyl group. SHELXL (via SHELX suite) is recommended for refinement, particularly for handling anisotropic displacement parameters and twinning . WinGX/ORTEP can visualize electron density maps to resolve ambiguities in substituent orientation . High-resolution data (≤ 0.8 Å) improves model accuracy for bulky substituents .

How do computational methods (e.g., DFT) predict electronic properties relevant to reactivity?

Advanced Research Focus
Density Functional Theory (DFT) can model the electron-withdrawing effects of the chloro group and electron-donating methyl groups on the aldehyde's electrophilicity. HOMO-LUMO gaps calculated at the B3LYP/6-31G* level may predict sites for nucleophilic attack or polymerization . Such models align with experimental observations of reactivity in similar pyrrole derivatives .

What are the key considerations for designing structure-activity relationship (SAR) studies involving this compound?

Q. Basic Research Focus

  • Substituent Effects : The 3-chloro-4-methylphenyl group may enhance lipophilicity and membrane permeability, while the aldehyde group offers a site for derivatization (e.g., Schiff base formation).
  • Biological Relevance : Analogous compounds exhibit antitumor or antimicrobial activity, suggesting SAR studies should prioritize modifications at the pyrrole 3-position and aryl substituents .

How can researchers address contradictions in reported synthetic yields or characterization data?

Advanced Research Focus
Discrepancies may arise from impurities in starting materials or inconsistent analytical conditions. Cross-validation using HPLC-MS and elemental analysis is critical. For example, ESI-MS (e.g., m/z 290.1 [M+H]⁺) and combustion analysis (C, H, N, Cl) can confirm purity . Reproducibility improves with strict control of reaction atmosphere (e.g., inert gas for air-sensitive intermediates) .

What safety protocols are essential for handling this chlorinated pyrrole derivative?

Q. Basic Research Focus

  • Toxicity : Chlorinated aromatics may pose mutagenic risks. Use fume hoods and PPE (gloves, goggles).
  • Waste Disposal : Neutralize aldehyde groups before disposal. Follow guidelines for halogenated organic waste .

How does the compound’s electronic structure influence its potential as a ligand in coordination chemistry?

Advanced Research Focus
The aldehyde and pyrrole nitrogen can act as chelation sites for transition metals (e.g., Cu²⁺, Pd²⁺). DFT calculations predict moderate Lewis acidity at the aldehyde oxygen, enabling coordination complexes for catalytic applications. Experimental validation via X-ray crystallography (e.g., using SHELXL) is recommended .

What advanced mass spectrometry techniques are suitable for characterizing trace impurities?

Advanced Research Focus
High-resolution LC-MS (Q-TOF) can identify byproducts (e.g., diastereomers or oxidation products) with ppm-level accuracy. For example, isotopic patterns of Cl (m/z 35/37) aid in distinguishing chlorinated impurities .

How can researchers optimize crystallization conditions for X-ray diffraction studies?

Advanced Research Focus
Screen solvents (e.g., ethanol/water mixtures) using vapor diffusion. Additives like hexane or ethyl acetate reduce solubility and promote crystal growth. For twinned crystals, SHELXL’s TWIN command can refine data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.